Cas no 2228321-83-1 (2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one)

2-アミノ-1-(3,4-ジヒドロキシ-5-メトキシフェニル)エタン-1-オンは、カテコールアミン類の合成中間体として重要な化合物です。その化学構造は、3,4-ジヒドロキシ基と5位のメトキシ基を有するベンゼン環にアミノ基を有するケトンが結合した特徴的な形態を示します。この化合物は神経伝達物質や医薬品中間体の合成において有用であり、特にドーパミン関連物質の研究開発において重要な役割を果たします。高い反応性と選択性を有し、官能基の多様性から有機合成化学の分野で幅広く応用可能です。また、その特異的な構造は生物活性化合物の設計においても優れた基盤を提供します。

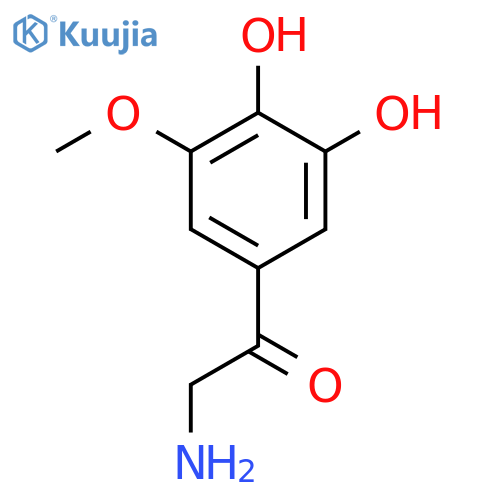

2228321-83-1 structure

商品名:2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one 化学的及び物理的性質

名前と識別子

-

- 2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one

- 2228321-83-1

- EN300-1799822

-

- インチ: 1S/C9H11NO4/c1-14-8-3-5(7(12)4-10)2-6(11)9(8)13/h2-3,11,13H,4,10H2,1H3

- InChIKey: KPXVEMXMRMLUKZ-UHFFFAOYSA-N

- ほほえんだ: O(C)C1=C(C(=CC(C(CN)=O)=C1)O)O

計算された属性

- せいみつぶんしりょう: 197.06880783g/mol

- どういたいしつりょう: 197.06880783g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1799822-0.05g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 0.05g |

$744.0 | 2023-09-19 | ||

| Enamine | EN300-1799822-0.5g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 0.5g |

$849.0 | 2023-09-19 | ||

| Enamine | EN300-1799822-10.0g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 10g |

$3807.0 | 2023-06-03 | ||

| Enamine | EN300-1799822-0.1g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 0.1g |

$779.0 | 2023-09-19 | ||

| Enamine | EN300-1799822-5.0g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 5g |

$2566.0 | 2023-06-03 | ||

| Enamine | EN300-1799822-0.25g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 0.25g |

$814.0 | 2023-09-19 | ||

| Enamine | EN300-1799822-5g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 5g |

$2566.0 | 2023-09-19 | ||

| Enamine | EN300-1799822-10g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 10g |

$3807.0 | 2023-09-19 | ||

| Enamine | EN300-1799822-1.0g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 1g |

$884.0 | 2023-06-03 | ||

| Enamine | EN300-1799822-2.5g |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one |

2228321-83-1 | 2.5g |

$1735.0 | 2023-09-19 |

2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

2228321-83-1 (2-amino-1-(3,4-dihydroxy-5-methoxyphenyl)ethan-1-one) 関連製品

- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 4964-69-6(5-Chloroquinaldine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量